molecular formula C6H3Cl3O4S2 B3050813 4-Chlorobenzene-1,3-disulphonyl dichloride CAS No. 2891-17-0

4-Chlorobenzene-1,3-disulphonyl dichloride

Cat. No. B3050813
CAS RN: 2891-17-0
M. Wt: 309.6 g/mol
InChI Key: ZADVSJRCRBFCTK-UHFFFAOYSA-N
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Description

4-Chlorobenzene-1,3-disulphonyl dichloride is a chemical compound with the molecular formula C6H3Cl3O4S2 . It has a molecular weight of 309.58 .


Molecular Structure Analysis

The InChI code for 4-Chlorobenzene-1,3-disulphonyl dichloride is 1S/C6H3Cl3O4S2/c7-5-2-1-4 (14 (8,10)11)3-6 (5)15 (9,12)13/h1-3H . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The melting point of 4-Chlorobenzene-1,3-disulphonyl dichloride is between 87-89 degrees Celsius .

Scientific Research Applications

  • Derivatives and Chemical Properties Chlorobenzene derivatives, including 4-Chlorobenzene-1,3-disulphonyl dichloride, have been explored for their properties and reactions. One study focuses on comparing these derivatives with those of related compounds in terms of their chemical behavior and physical properties (Kulka, 1954).

  • Synthesis and Biological Evaluation This compound has been used in the synthesis of various 1,4-dihydropyridine derivatives. These derivatives have shown potential for antibacterial and antioxidant activities, highlighting the compound's role in facilitating valuable chemical reactions (Ghorbani‐Vaghei et al., 2016).

  • Environmental Applications In environmental science, methods have been developed to determine the levels of chlorobenzenes in water. This includes techniques to identify and measure various chlorobenzene compounds, including 4-Chlorobenzene-1,3-disulphonyl dichloride, in industrial waste water (Jandera et al., 2001).

  • Photocatalytic Degradation Studies Research on the degradation of certain stable hydrolysis products of pharmaceuticals, like hydrochlorothiazide, has involved 4-Chlorobenzene-1,3-disulphonyl dichloride. Studies have looked into the efficacy of different degradation methods, including photocatalysis, and their impact on environmental and human health (Armaković et al., 2018).

  • Biochemical Research The compound has been utilized in biochemical studies to understand the metabolism of substances with diuretic action. This includes examining how these compounds act in the body and their potential mechanisms of action (Logemann & Giraldi, 1962).

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-chlorobenzene-1,3-disulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O4S2/c7-5-2-1-4(14(8,10)11)3-6(5)15(9,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADVSJRCRBFCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183108
Record name 4-Chlorobenzene-1,3-disulphonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzene-1,3-disulphonyl dichloride

CAS RN

2891-17-0
Record name 4-Chloro-1,3-benzenedisulfonyl dichloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2891-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorobenzene-1,3-disulphonyl dichloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002891170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorobenzene-1,3-disulphonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chlorobenzene-1,3-disulphonyl dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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